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Compound of Interest

Compound Name: Olmutinib Hydrochloride

Cat. No.: B12957195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, mechanism of action, and

synthesis of Olmutinib (also known as HM61713 or BI 1482694), a third-generation epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib was developed to treat

non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.

Discovery and Development
Olmutinib was discovered by Hanmi Pharmaceutical Co., Ltd. in South Korea and was

developed to address the significant clinical challenge of acquired resistance to first and

second-generation EGFR TKIs.[1][2] The primary mechanism for this resistance is the

emergence of a secondary mutation in the EGFR gene, the T790M mutation.

In 2015, Boehringer Ingelheim partnered with Hanmi to co-develop and commercialize

Olmutinib globally, excluding South Korea and China.[1] The drug received breakthrough

therapy designation from the U.S. FDA in December 2015 for the treatment of T790M-positive

NSCLC.[1][2] Subsequently, in May 2016, Olmutinib (brand name: Olita) was approved in

South Korea for patients with locally advanced or metastatic EGFR T790M mutation-positive

NSCLC who had previously been treated with an EGFR TKI.[1][3][4] Hanmi also granted an

exclusive license to ZAI Labs for the development and commercialization of Olmutinib in China.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12957195?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Olmutinib
https://synapse.patsnap.com/article/what-is-olmutinib-used-for
https://en.wikipedia.org/wiki/Olmutinib
https://en.wikipedia.org/wiki/Olmutinib
https://synapse.patsnap.com/article/what-is-olmutinib-used-for
https://en.wikipedia.org/wiki/Olmutinib
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01097/full
https://www.americanpharmaceuticalreview.com/Specialty/Formulation_Development/1315-News/186564-South-Korea-is-First-to-Approve-Next-Generation-Lung-Cancer-Treatment-Olmutinib/
https://en.wikipedia.org/wiki/Olmutinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12957195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, in September 2016, reports of severe adverse drug reactions, including Toxic

Epidermal Necrolysis (TEN), led to safety concerns.[1] Consequently, Boehringer Ingelheim

terminated its development and licensing agreement with Hanmi.[1]
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Caption: Key milestones in the development and commercialization of Olmutinib.

Mechanism of Action
Olmutinib is a third-generation EGFR TKI designed to selectively and irreversibly inhibit EGFR

mutations, particularly the T790M gatekeeper mutation, while sparing wild-type (WT) EGFR.[3]

[5]

Its mechanism involves:

Covalent Binding: Olmutinib covalently binds to a cysteine residue (Cys797) near the ATP-

binding site of the mutant EGFR kinase domain.[1][6][7] This irreversible binding

permanently deactivates the enzyme.

Inhibition of Autophosphorylation: By blocking the ATP-binding site, Olmutinib prevents the

autophosphorylation of tyrosine residues on the EGFR.[2][6]

Downstream Pathway Blockade: The inhibition of EGFR phosphorylation blocks the

activation of downstream pro-survival and proliferative signaling pathways, primarily the

PI3K-Akt and MAPK pathways.[6][7] This ultimately leads to the apoptosis of cancer cells.[2]

The selectivity for mutant EGFR over WT-EGFR is a key feature of third-generation inhibitors,

aiming to reduce the off-target effects and associated toxicities commonly seen with earlier-

generation TKIs.[2]

EGFR Signaling Pathway Inhibition by Olmutinib
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Caption: Olmutinib inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK pathways.

Quantitative Data
Table 1: In Vitro Potency of Olmutinib
This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition

(GI50) values of Olmutinib against various NSCLC cell lines.
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Cell Line
EGFR
Mutation
Status

Assay Type
IC50 / GI50
(nM)

Reference

H1975 L858R / T790M Cell-based 10 [8]

HCC827 Exon 19 Deletion Cell-based 9.2 [8]

H358 Wild-Type Cell-based 2225 [9]

- Mutant EGFR Cell-free 13.9 [9]

Table 2: Clinical Efficacy of Olmutinib (Phase 1/2 Trial)
Data from the pooled Phase 2 analysis of the HM-EMSI-101 (NCT01588145) trial in patients

with T790M-positive NSCLC.[10][11]

Efficacy Endpoint Value
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
55.1% 42.6% - 67.1%

Disease Control Rate (DCR) 91% -

Median Progression-Free

Survival (PFS)
6.9 months 5.6 - 9.7 months

Median Duration of Response

(DOR)
12.7 months 8.3 - 15.4 months

Table 3: Pharmacokinetic Parameters
Parameter Value Reference

Time to Maximum

Concentration (tmax)
3 - 4 hours [6]

Biological Half-Life 8 - 11 hours [6][7]
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Experimental Protocols
Protocol 1: Chemical Synthesis of Olmutinib
The synthesis of Olmutinib can be achieved in a two-step process starting from commercially

available 2,4-dichloro-thieno[3,2-d]pyrimidine.[12][13]

Step 1: Synthesis of N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (Diaryl

Ether Intermediate)

Reactants:

2,4-dichloro-thieno[3,2-d]pyrimidine

N-(3-hydroxyphenyl)-2-propenamide

Reagents and Solvent:

Potassium carbonate (K₂CO₃) as a base.

Dimethyl sulfoxide (DMSO) as the solvent.

Procedure: a. Dissolve 2,4-dichloro-thieno[3,2-d]pyrimidine and N-(3-hydroxyphenyl)-2-

propenamide in DMSO. b. Add K₂CO₃ to the mixture. c. Heat the reaction mixture. The

nucleophilic addition proceeds with high regioselectivity. d. Upon completion, cool the

reaction. e. Crystallize the product from isopropanol and water to yield the diaryl ether

intermediate. Yield: Approximately 87%.[12]

Step 2: Synthesis of Olmutinib

Reactants:

Diaryl ether intermediate from Step 1.

4-(4-methylpiperazin-1-yl)aniline.

Reagents and Solvents:

Trifluoroacetic acid (TFA) to create acidic conditions.
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Dimethylacetamide (DMA) and Isopropanol (IPA) as solvents.

Procedure: a. Suspend the diaryl ether intermediate and 4-(4-methylpiperazin-1-yl)aniline in

a mixture of DMA and IPA. b. Add TFA to the suspension. c. Heat the mixture to 90°C to

facilitate the substitution reaction. d. After the reaction is complete, cool the mixture and

perform recrystallization. Yield: Approximately 82%.[12]

Synthesis Workflow Diagram

Step 1: Diaryl Ether Formation Step 2: Final Substitution

2,4-dichloro-thieno[3,2-d]pyrimidine
+ N-(3-hydroxyphenyl)-2-propenamide

K₂CO₃, DMSO
(Warm)

Intermediate:
N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

Intermediate + 
4-(4-methylpiperazin-1-yl)aniline

TFA, DMA, IPA
(90°C) Olmutinib

Click to download full resolution via product page

Caption: Two-step chemical synthesis workflow for Olmutinib.

Protocol 2: In Vitro Cytotoxicity Assay (WST-8 Method)
This protocol is a general method for determining the half-inhibitory concentration (IC50) of a

compound against cancer cell lines.[14]

Cell Culture: Culture the desired cancer cell lines (e.g., H1975, A549) in appropriate media

and conditions until they reach logarithmic growth phase.

Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Olmutinib in the culture medium. Remove

the old medium from the plates and add the medium containing different concentrations of

Olmutinib. Include a vehicle control (e.g., DMSO) and a blank control.

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
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WST-8 Assay: a. Add WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-

disulfophenyl)-2H-tetrazolium, monosodium salt) to each well. b. Incubate for 1-4 hours.

Viable cells will reduce the WST-8 reagent to a colored formazan product.

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the logarithm of the drug concentration and use a

non-linear regression model to determine the IC50 value.

Mechanisms of Resistance
Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For

Olmutinib, a key resistance mechanism reported is the acquisition of a tertiary mutation in the

EGFR gene, C797S.[1][15] This mutation alters the cysteine residue to which Olmutinib

covalently binds, thereby preventing the drug from inhibiting the EGFR kinase. Other potential

resistance mechanisms include the loss of the T790M mutation or activation of bypass

signaling pathways.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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